molecular formula C11H10N2O2 B1318556 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-89-6

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1318556
CAS RN: 1013835-89-6
M. Wt: 202.21 g/mol
InChI Key: CYYDFDPOVHJFNU-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-methoxy-1-phenyl-3H-pyrazole-4-carbaldehyde, is an organic compound with the molecular formula C10H8O2. It belongs to the class of compounds known as pyrazoles, which are composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 3-methoxy-1-phenyl-3H-pyrazole-4-carbaldehyde is a colorless solid that is soluble in organic solvents. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile intermediate in organic synthesis. Its derivatives have been explored for various biological activities. For instance, a direct reductive amination of this compound with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent under neutral conditions at room temperature was reported, highlighting its utility in synthesizing biologically active molecules (Bawa, Ahmad, & Kumar, 2009). Additionally, its derivatives have been evaluated for antimicrobial activity, where novel chitosan Schiff bases based on heterocyclic moieties demonstrated dependency on the Schiff base moiety for antimicrobial efficacy (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Activities

A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and showed significant antioxidant and anti-inflammatory activities, suggesting the potential of these compounds in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis and Characterization of Pyrazole Derivatives

Efficient methods for synthesizing pyrazole derivatives have been developed, including ultrasound-assisted synthesis. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity, indicating their potential in pharmaceutical development (Prasath et al., 2015).

Molecular Docking and Anticonvulsant Studies

New pyrazole analogues have been synthesized and evaluated for their anticonvulsant and analgesic activities. The study suggests the potential of these compounds in treating neurological disorders, supported by molecular docking studies that indicate a good affinity towards the active sites of target enzymes (Viveka et al., 2015).

Chemical Synthesis and Crystallography

The title compound and its derivatives have been subject to extensive chemical synthesis and crystallographic studies to understand their structure and reactivity. These studies provide insights into the molecular arrangements and interactions that could be beneficial for designing drugs with specific pharmacological activities (Cuartas et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYDFDPOVHJFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589681
Record name 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

1013835-89-6
Record name 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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